molecular formula C21H27N3O2 B2956461 3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 384359-48-2

3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2956461
CAS No.: 384359-48-2
M. Wt: 353.466
InChI Key: ZJDRRKNLMXXMKO-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound characterized by the presence of a furan ring, a tolyl group, and a pyrazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multiple steps:

  • Formation of the pyrazoline ring: Starting with a chalcone (derived from furan-2-yl and p-tolyl groups), reacting with hydrazine or a hydrazine derivative to form the dihydropyrazoline ring.

  • Introduction of the diethylamino group: Using standard amination techniques where the pyrazoline intermediate is treated with diethylamine in the presence of a suitable base.

Industrial Production Methods: Industrial production would likely scale up these laboratory methods, employing continuous flow techniques to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and the use of catalysts, would be essential to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the furan ring, leading to the formation of a variety of oxidized products.

  • Reduction: The dihydropyrazoline ring is susceptible to reduction, possibly yielding a fully saturated pyrazoline ring.

  • Substitution: Various positions on the molecule, such as the aromatic rings, can undergo electrophilic or nucleophilic substitutions.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions typically require catalysts or base/acidic conditions depending on the reactants involved.

Major Products Formed:

  • Oxidation leads to products with oxidized furan or pyrazoline moieties.

  • Reduction results in more saturated derivatives.

  • Substitution can introduce various functional groups onto the aromatic rings, modifying the compound's properties.

Scientific Research Applications

This compound finds its use across several fields:

  • Chemistry: As a building block in organic synthesis, enabling the construction of more complex molecules.

  • Biology: Potential use as a molecular probe due to its unique structure that could interact with biological macromolecules.

  • Medicine: Investigation into its pharmacological properties and potential therapeutic applications.

  • Industry: Possible applications in the development of new materials or as intermediates in the production of dyes, pigments, and polymers.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: It could interact with enzymes or receptors in biological systems, potentially inhibiting or modifying their activity.

  • Pathways Involved: In cellular environments, it might influence signaling pathways or biochemical cascades, leading to varied biological effects.

Comparison with Similar Compounds

  • Compounds containing pyrazoline rings such as 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole.

  • Compounds with diethylamino groups that exhibit different pharmacological or chemical properties due to variations in other parts of their structure.

Hope that scratches the itch in the realm of your scientific curiosity

Properties

IUPAC Name

3-(diethylamino)-1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(20-7-6-14-26-20)15-18(22-24)17-10-8-16(3)9-11-17/h6-11,14,19H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRRKNLMXXMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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